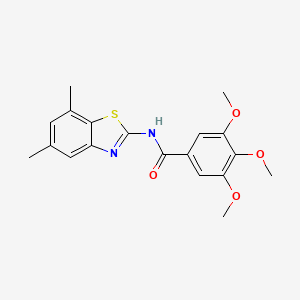

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxyphenyl core linked to a 5,7-dimethylbenzothiazole moiety. While specific data on this compound is absent in the provided evidence, its structural analogs within the 3,4,5-trimethoxybenzamide class are extensively studied for their diverse biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties. The 3,4,5-trimethoxy group is critical for enhancing lipophilicity and binding affinity to biological targets, while the benzothiazole moiety may contribute to π-π stacking interactions in enzyme binding pockets .

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-10-6-11(2)17-13(7-10)20-19(26-17)21-18(22)12-8-14(23-3)16(25-5)15(9-12)24-4/h6-9H,1-5H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTYGWMVZQVPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-Amino-5,7-dimethylbenzothiazole

The benzothiazole nucleus is typically synthesized via cyclization of substituted aniline derivatives. For 5,7-dimethyl substitution, 3,5-dimethylaniline serves as the starting material. Reaction with thiourea in the presence of bromine or iodine facilitates cyclization to form 2-amino-5,7-dimethylbenzothiazole. Alternative methods employ Lawesson’s reagent or phosphorus pentasulfide (P$$4$$S$${10}$$) to introduce the thiazole ring.

Key Reaction Conditions :

- Solvent : Glacial acetic acid or ethanol

- Temperature : Reflux (80–110°C)

- Catalyst : Bromine (1.2 equiv) or iodine (1.5 equiv)

- Yield : 60–75% after recrystallization from ethanol.

Amide Coupling Strategies

Schotten-Baumann Reaction

Classical amide formation involves reacting 2-amino-5,7-dimethylbenzothiazole with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The Schotten-Baumann protocol uses aqueous sodium hydroxide (NaOH) to deprotonate the amine, enabling nucleophilic attack on the acyl chloride.

Procedure :

- Dissolve 2-amino-5,7-dimethylbenzothiazole (1.0 equiv) in tetrahydrofuran (THF).

- Add 3,4,5-trimethoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.

- Stir for 4–6 hours at room temperature.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 50–65% (dependent on acyl chloride purity).

Coupling Reagent-Mediated Synthesis

Modern approaches employ carbodiimides (e.g., DCC, EDCl) or uronium salts (HATU) to activate the carboxylic acid. For the target compound, 3,4,5-trimethoxybenzoic acid is converted to its active ester prior to coupling.

Optimized Protocol :

- Reagents : 3,4,5-Trimethoxybenzoic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (2.5 equiv)

- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)

- Reaction Time : 12–24 hours at 25°C

- Yield : 70–85% after column chromatography.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel chromatography with ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) gradients. High-performance liquid chromatography (HPLC) further ensures >95% purity for pharmacological studies.

Spectroscopic Analysis

- $$^1$$H NMR : Key signals include singlet δ 3.85–3.90 ppm (9H, OCH$$3$$), δ 6.75 ppm (2H, benzothiazole aromatic), and δ 2.35 ppm (6H, CH$$3$$).

- Mass Spectrometry : Molecular ion peak at m/z 413.4 [M+H]$$^+$$ confirms the molecular formula C$${21}$$H$${21}$$N$$2$$O$$4$$S.

Challenges and Optimization

Competing Side Reactions

Over-acylation or dimerization may occur if coupling reagents are used in excess. Kinetic control via slow addition of acyl chloride and low temperatures (0–5°C) mitigates byproducts.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Switching to DCM reduces side reactions while maintaining solubility.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Microreactor systems improve heat transfer and mixing efficiency, enabling gram-scale production with 80–90% yield.

Green Chemistry Approaches

Catalytic methods using immobilized lipases or recyclable catalysts (e.g., polymer-supported EDCl) reduce waste generation.

Chemical Reactions Analysis

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy groups. .

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating 1,2-disubstituted benzimidazoles demonstrated significant cytotoxicity with IC50 values ranging from 2.55 to 4.50 µM against A549 and MCF-7 cell lines . Although specific data on this compound is limited, its structural analogs suggest comparable efficacy.

1.2 Antibacterial Activity

Benzothiazole-containing compounds have shown promising antibacterial properties. A study on benzothiazole analogues of Triclocarban revealed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values significantly lower than those of established antibiotics . This highlights the potential of this compound in developing new antibacterial agents.

Therapeutic Potential

3.1 Anticancer Drug Development

The structural characteristics of this compound suggest its potential as a lead compound for anticancer drug development. The ability to modify the benzothiazole core allows for the optimization of pharmacological properties and selectivity towards cancer cells.

3.2 Antibacterial Formulations

Given its antibacterial properties observed in related compounds, this compound could serve as a scaffold for designing novel antibacterial agents targeting resistant bacterial strains.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

The following comparison focuses on structurally related 3,4,5-trimethoxybenzamide derivatives from the provided evidence, highlighting substituent effects on physicochemical properties, synthesis, and spectral characteristics.

Spectral and Analytical Comparisons

Table 2: Spectral Data of Selected Analogs

Key Observations:

- IR Spectroscopy: All compounds exhibit strong C=O stretches (~1667 cm⁻¹) and NH stretches (~3278 cm⁻¹), confirming amide bond formation .

- ^1H NMR: Methoxy protons (OCH3) consistently appear at δ 3.74–3.90 ppm. Olefinic protons in furan-containing derivatives (e.g., 6a) show shifts at δ 7.22–7.81 ppm, while aromatic protons vary based on substituent electronic effects .

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C16H18N2O3S

- Molecular Weight: 334.39 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for some related compounds in this class ranged from 8 µg/mL to 32 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 2bF | Staphylococcus aureus | 8 |

| Compound 2bB | Enterococcus faecalis | 16 |

| Triclocarban (TCC) | Staphylococcus aureus | 16 |

| Triclocarban (TCC) | Enterococcus faecalis | 64 |

Cytotoxicity Studies

Cytotoxicity assessments on non-malignant mammary epithelial cells (MCF-10A) revealed that while some benzothiazole derivatives exhibited antimicrobial activity at low concentrations, they also showed slight cytotoxic effects at higher concentrations. For example, the IC50 values for selected compounds were reported as follows:

Table 2: Cytotoxicity of Selected Benzothiazole Compounds

| Compound | IC50 (µg/mL) |

|---|---|

| Compound 2bG | 24.9 |

| Compound 2bF | 24.5 |

| Compound 2bB | 27.8 |

These values indicate that while the compounds are effective against bacteria, they may pose risks to normal cells at higher doses .

The mechanism by which benzothiazole derivatives exert their antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. This is similar to the action of known antibiotics such as Triclocarban .

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several benzothiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with a dimethyl substitution pattern showed enhanced activity compared to their unsubstituted counterparts.

- Cytotoxicity Assessment : Another study assessed the cytotoxicity of these compounds in various cancer cell lines and reported that while some showed promise as therapeutic agents, their safety profiles necessitate further investigation before clinical application.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reactant (Amine) | Acylating Agent | Solvent | Base | Yield |

|---|---|---|---|---|

| Benzothiazol-2-amine | 3,4,5-Trimethoxybenzoyl chloride | DCM | TEA | ~33–57% |

Basic: How is structural integrity confirmed post-synthesis?

Answer:

Key analytical methods include:

- 1H/13C NMR : Assignments of aromatic protons (δ 6.9–7.9 ppm), methoxy groups (δ 3.8–4.0 ppm), and benzothiazole protons. DMSO-d6 is often used as the solvent .

- HPLC : Purity validation (>95%) using reverse-phase C18 columns .

- HRMS : Accurate mass determination (e.g., calculated vs. observed [M+H]+) .

Basic: What biological activities are reported for this compound?

Answer:

While direct studies are limited, structurally analogous benzothiazole-benzamide hybrids exhibit:

- Antimicrobial activity : Inhibition of bacterial cell division protein FtsZ (IC50 values in µM range) .

- Anticancer potential : Cytotoxicity against cancer cell lines (e.g., HepG2) via oxidative stress or enzyme inhibition .

Advanced: How can reaction yields be optimized?

Answer:

Methodological considerations include:

- Temperature control : Reflux in acetic acid (110–120°C) for amide bond formation .

- Catalyst screening : Use of coupling agents like EDCI/HOBt for improved efficiency.

- DOE (Design of Experiments) : Systematic variation of molar ratios, solvents, and reaction times .

Advanced: What mechanisms underpin its anticancer activity?

Answer:

Proposed mechanisms (based on analogs):

- Enzyme inhibition : Binding to ATP pockets of kinases or tubulin polymerization disruptors.

- Oxidative stress : Generation of reactive oxygen species (ROS) in cancer cells, validated via fluorescence assays .

- Apoptosis induction : Caspase-3/7 activation confirmed through flow cytometry .

Advanced: How do structural modifications impact bioactivity?

Answer:

Critical SAR insights :

- Benzothiazole substituents : Methyl groups at positions 5 and 7 enhance lipophilicity and membrane permeability .

- Methoxy groups : 3,4,5-Trimethoxy on benzamide improves DNA intercalation potential .

- Nitro vs. amine derivatives : Reduction of nitro to amine (e.g., via H2/Pd-C) alters redox properties and target selectivity .

Advanced: What analytical challenges arise during characterization?

Answer:

Common issues and solutions:

- Solubility : Limited solubility in aqueous buffers necessitates DMSO for biological assays .

- Degradation : Hydrolysis under acidic/alkaline conditions; stability studies via accelerated degradation protocols (e.g., 40°C/75% RH) .

- Crystallinity : Poor crystallization for X-ray studies; alternative techniques like PXRD or DSC for polymorph analysis .

Advanced: How to resolve contradictory bioactivity data across studies?

Answer:

Strategies include:

- Assay standardization : Validate protocols (e.g., MTT vs. resazurin assays) for cytotoxicity .

- Computational modeling : Docking studies to explain divergent binding affinities (e.g., AutoDock Vina) .

- Meta-analysis : Cross-reference IC50 values from multiple sources to identify outliers .

Advanced: What in silico tools predict its pharmacokinetic properties?

Answer:

Key tools and parameters:

- ADMET prediction : SwissADME for bioavailability, CYP450 interactions, and blood-brain barrier penetration.

- Molecular dynamics : GROMACS for binding stability simulations with target proteins .

- QSAR models : Relate logP and polar surface area to cellular uptake .

Advanced: How to design derivatives for enhanced selectivity?

Answer:

Approaches include:

- Bioisosteric replacement : Swap methoxy with trifluoromethyl to modulate electron density .

- Prodrug strategies : Introduce ester linkages for pH-dependent activation in tumor microenvironments .

- Hybridization : Conjugate with quinoline or coumarin moieties for dual-targeting (e.g., topoisomerase II + kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.